molecular formula C20H17ClN2O2S B419424 2-{[4-(3-chloro-4-methylphenoxy)-6-methyl-2-pyrimidinyl]sulfanyl}-1-phenylethanone

2-{[4-(3-chloro-4-methylphenoxy)-6-methyl-2-pyrimidinyl]sulfanyl}-1-phenylethanone

Cat. No.: B419424
M. Wt: 384.9g/mol
InChI Key: UWNYGWXXKGLNQC-UHFFFAOYSA-N
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Description

2-{[4-(3-chloro-4-methylphenoxy)-6-methyl-2-pyrimidinyl]sulfanyl}-1-phenylethanone is a complex organic compound with a unique structure that combines phenoxy, pyrimidinyl, and phenylethanone groups

Preparation Methods

The synthesis of 2-{[4-(3-chloro-4-methylphenoxy)-6-methyl-2-pyrimidinyl]sulfanyl}-1-phenylethanone typically involves multiple steps, starting with the preparation of the core pyrimidinyl structure. The synthetic route may include:

    Formation of the pyrimidinyl core: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrimidinyl ring.

    Introduction of the phenoxy group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a suitable phenol derivative reacts with the pyrimidinyl core.

    Attachment of the sulfanyl group: The sulfanyl group is added via a thiolation reaction, where a thiol derivative reacts with the intermediate compound.

    Final coupling with phenylethanone: The final step involves coupling the intermediate with phenylethanone under specific conditions to yield the target compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

2-{[4-(3-chloro-4-methylphenoxy)-6-methyl-2-pyrimidinyl]sulfanyl}-1-phenylethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting ketone groups to alcohols.

    Hydrolysis: Under acidic or basic conditions, hydrolysis of the compound can lead to the breakdown of ester or amide linkages, forming simpler molecules.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[4-(3-chloro-4-methylphenoxy)-6-methyl-2-pyrimidinyl]sulfanyl}-1-phenylethanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-{[4-(3-chloro-4-methylphenoxy)-6-methyl-2-pyrimidinyl]sulfanyl}-1-phenylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(3-chloro-4-methylphenoxy)-6-methyl-2-pyrimidinyl]sulfanyl}-1-phenylethanone include:

    2-[4-(3-Chloro-4-methylphenoxy)-6-methylpyrimidin-2-yl]sulfanyl-1-phenylethanol: This compound differs by having an alcohol group instead of a ketone.

    2-[4-(3-Chloro-4-methylphenoxy)-6-methylpyrimidin-2-yl]sulfanyl-1-phenylethylamine: This compound has an amine group instead of a ketone.

    2-[4-(3-Chloro-4-methylphenoxy)-6-methylpyrimidin-2-yl]sulfanyl-1-phenylethanoic acid: This compound has a carboxylic acid group instead of a ketone.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H17ClN2O2S

Molecular Weight

384.9g/mol

IUPAC Name

2-[4-(3-chloro-4-methylphenoxy)-6-methylpyrimidin-2-yl]sulfanyl-1-phenylethanone

InChI

InChI=1S/C20H17ClN2O2S/c1-13-8-9-16(11-17(13)21)25-19-10-14(2)22-20(23-19)26-12-18(24)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3

InChI Key

UWNYGWXXKGLNQC-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)C)SCC(=O)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C=C(C=C1)OC2=NC(=NC(=C2)C)SCC(=O)C3=CC=CC=C3)Cl

Origin of Product

United States

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